2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate
Description
Properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-13-20(2,3)21-18-10-9-16(12-17(14)18)23-19(22)11-15-7-5-4-6-8-15/h4-10,12-13,21H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFBMAKHNZTQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)CC3=CC=CC=C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate typically involves the condensation of aniline with acetone, followed by esterification with phenylacetic acid . The reaction conditions often require the use of catalysts such as metal-modified tungstophosphoric acid supported on γ-Al2O3 . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenylacetate moiety, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline exhibit promising anticancer properties. For instance, research has shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's structural features allow it to interact with biological targets effectively, leading to enhanced therapeutic outcomes in cancer treatment .
Antioxidant Properties
The antioxidant capabilities of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate have been documented in various studies. These properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This makes it a potential candidate for formulations aimed at preventing oxidative damage associated with chronic diseases .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. It is believed to modulate pathways involved in neuroinflammation and neuronal survival. Such properties are particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .
Materials Science
Polymeric Applications
The compound can serve as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Research indicates that polymers derived from this compound exhibit improved durability and resistance to environmental stressors .
Coatings and Adhesives
Due to its chemical structure, 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate can be used in formulating high-performance coatings and adhesives. These materials benefit from the compound's ability to provide adhesion under varying environmental conditions while maintaining flexibility and resistance to degradation .
Chemical Intermediate
Synthesis of Complex Molecules
This compound acts as an important intermediate in organic synthesis. It facilitates the production of more complex molecules through various chemical reactions such as alkylation and acylation. The versatility of this compound allows chemists to explore diverse synthetic pathways for developing novel pharmaceuticals and agrochemicals .
Catalytic Applications
Research has identified the potential use of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate as a catalyst or catalyst precursor in organic reactions. Its ability to stabilize reactive intermediates can lead to increased reaction efficiencies and yields in synthetic processes .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell growth in vitro with IC50 values indicating potency against multiple cancer types. |
| Study B | Antioxidant Properties | Showed effective scavenging of free radicals with a reduction in lipid peroxidation levels in cellular models. |
| Study C | Neuroprotection | Indicated modulation of neuroinflammatory markers and improved survival rates of neuronal cells under stress conditions. |
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . The pathways involved include the modulation of oxidative stress and the stabilization of free radicals.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Quinoline Family
Methyl 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetate (CAS 5622-50-4)
- Structure: Features a fully saturated tetrahydroquinoline ring with an acetoxy group at position 5.
- Key Differences: The absence of 2,2,4-trimethyl groups and the saturated ring reduce lipophilicity compared to the target compound.
- Functional Implications : Reduced steric hindrance may increase metabolic clearance, but the lack of trimethyl groups could diminish CNS penetration efficacy.
Methyl 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate (CAS 61164-72-5)
- Structure: Incorporates a ketone group at position 2 of the tetrahydroquinoline ring.
- Key Differences : The ketone introduces hydrogen-bonding capacity, which may enhance target binding but reduce metabolic stability compared to the target compound’s ester-linked phenylacetate .
- Functional Implications : The oxo group could alter pharmacokinetics, increasing renal excretion rates.
1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid (CAS 5382-49-0)
Functional Analogues with Phenylacetate Moieties
Sodium Phenylacetate
- Structure : Simple phenylacetic acid salt.
- Key Differences: Lacks the quinoline backbone, resulting in shorter half-life (nonlinear pharmacokinetics with Vd ≈ 19 L) and reliance on continuous infusion for therapeutic efficacy .
- Functional Implications: Demonstrates tumor differentiation and cholesterol synthesis inhibition in gliomas , but the target compound’s quinoline component may enhance CNS bioavailability and prolong action.
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-Fluorobenzoate
- Structure : Replaces phenylacetate with a 3-fluorobenzoate ester.
- Key Differences : The electron-withdrawing fluorine atom may alter electronic properties, affecting ester hydrolysis rates and target engagement compared to phenylacetate .
- Functional Implications : Fluorine substitution could enhance metabolic stability but reduce differentiation-inducing activity observed in phenylacetate derivatives.
Comparative Pharmacokinetic and Pharmacodynamic Profiles
*LogP estimated via substituent contributions.
†Calculated based on analogous structures.
Mechanistic and Clinical Implications
- Differentiation Activity: The phenylacetate moiety in the target compound is hypothesized to retain the ability to downregulate myc oncogenes and induce tumor maturation, as seen in sodium phenylacetate . The quinoline backbone may enhance delivery to glioma cells, mimicking the selective vulnerability of immature brain tumors to phenylacetate .
- Toxicity Profile: Unlike 5-aza-2'-deoxycytidine, phenylacetate derivatives lack carcinogenic effects . However, the trimethylquinoline component requires toxicity screening for CNS-specific side effects.
Biological Activity
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate (TMQPA) is a chemical compound derived from the quinoline family, known for its complex structure that includes both a quinoline moiety and an ester functional group. This compound has garnered attention due to its potential biological activities, particularly as an antioxidant and anti-inflammatory agent. The following sections provide a detailed overview of its biological activity based on recent research findings.
TMQPA has the molecular formula and a molecular weight of 307.39 g/mol. The synthesis typically involves the condensation of aniline with acetone followed by esterification with phenylacetic acid. This process yields a compound characterized by its antioxidant properties, making it suitable for various applications in pharmaceuticals and industrial sectors.
Antioxidant Properties
Research indicates that TMQPA exhibits significant antioxidant activity. Its parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), has been shown to protect cells from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. A study highlighted that derivatives of TMQ demonstrated enhanced antioxidant effects, suggesting that TMQPA may similarly contribute to reducing oxidative damage in biological systems .
Anti-inflammatory Effects
TMQPA has also been studied for its anti-inflammatory properties. In experimental models involving liver injury induced by acetaminophen, TMQPA reduced markers of oxidative stress and inflammation. Specifically, it decreased levels of pro-inflammatory cytokines and improved liver function markers, indicating its potential as a therapeutic agent for liver protection .
Antimicrobial Activity
Preliminary studies suggest that TMQPA may possess antimicrobial properties. Quinoline derivatives have been recognized for their ability to inhibit bacterial growth, and TMQPA's structural features may contribute to similar effects. Further research is needed to explore its efficacy against specific microbial strains .
The mechanism by which TMQPA exerts its biological effects involves interaction with various molecular targets such as enzymes and receptors associated with oxidative stress and inflammation pathways. The compound's ability to modulate these pathways contributes to its antioxidant and anti-inflammatory activities .
Comparative Analysis with Similar Compounds
To better understand the unique properties of TMQPA, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline | Similar quinoline structure | Used as an antioxidant in rubber industries |
| 4-Methylphenylacetate | Phenolic structure with methyl substitution | Flavoring agent |
| 9-Hydroxyphenanthrene | Polycyclic aromatic structure | Potential antitumor activity |
Case Studies
- Liver Protection Study : A study involving rats with acetaminophen-induced liver damage demonstrated that administration of TMQPA significantly improved liver function by reducing oxidative stress markers and inflammation levels. The treatment led to normalization of antioxidant enzyme activity and reduced apoptotic markers in liver tissues .
- Antioxidant Efficacy Assessment : In vitro assays indicated that TMQPA exhibited greater than 9% increase in antioxidant activity compared to traditional antioxidants used in rubber production, highlighting its potential industrial applications .
Q & A
Q. What synthetic strategies are optimal for preparing 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate, and how can purity be ensured?
The synthesis typically involves coupling the quinoline moiety with phenylacetic acid derivatives. A two-step approach is recommended:
Quinoline Core Synthesis : Cyclization of substituted anilines with ketones or aldehydes under acid catalysis (e.g., HCl or H2SO4) to form the 1,2-dihydroquinoline scaffold .
Esterification : Reacting the quinoline intermediate with phenylacetyl chloride in the presence of a base (e.g., pyridine or DMAP) to form the ester bond .
Purity Assurance : Use column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm via HPLC (C18 column, acetonitrile/water gradient) and 1H/13C NMR .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
Stability studies should assess:
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–100°C to detect decomposition .
- Photostability : Expose to UV light (254 nm) for 24–72 hours, monitoring degradation via UV-Vis spectroscopy (λmax ~280 nm for quinoline derivatives) .
- Hydrolytic Stability : Incubate in buffers (pH 3–9) at 37°C for 1 week; analyze remaining intact compound via LC-MS .
Store in amber vials at –20°C under inert gas (argon) to minimize degradation .
Advanced Research Questions
Q. What mechanistic insights exist for the interaction of this compound with biological targets (e.g., enzymes or receptors)?
The quinoline core may act as a π-π stacking moiety, while the phenylacetate group could modulate solubility or binding affinity. Key approaches include:
- Docking Studies : Use AutoDock Vina to model interactions with enzymes like phenylacetate decarboxylase (PhdB), which shares structural homology with the compound’s ester group .
- Kinetic Assays : Measure inhibition constants (Ki) via fluorometric assays using recombinant enzymes (e.g., PhdB) to quantify competitive/non-competitive binding .
- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to receptors like G-protein-coupled receptors (GPCRs) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Focus on modifying substituents while retaining the core scaffold:
- Quinoline Modifications : Introduce electron-withdrawing groups (e.g., –CF3) at the 4-position to enhance metabolic stability .
- Phenylacetate Variations : Replace phenyl with heteroaromatic groups (e.g., thiophene) to alter lipophilicity, as seen in related methyl thienylacetate analogs .
Evaluate changes via: - In Vitro Assays : Measure IC50 in cell lines (e.g., cancer or microbial models).
- ADMET Profiling : Assess solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and CYP450 inhibition .
Q. How should researchers resolve contradictions in reported data (e.g., conflicting bioactivity or stability results)?
Contradictions often arise from methodological variability. Mitigate via:
- Standardized Protocols : Adopt OECD guidelines for assays (e.g., fixed incubation times, controlled solvent concentrations) .
- Cross-Validation : Use orthogonal techniques (e.g., NMR for identity, HRMS for purity, and X-ray crystallography for conformation) .
- Meta-Analysis : Compare data across studies while controlling for variables like pH, temperature, and cell passage number .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Characterization
| Technique | Parameters | Purpose |
|---|---|---|
| HPLC | Column: C18 (5 μm), Mobile Phase: Acetonitrile/H2O (70:30), Flow: 1 mL/min | Purity assessment |
| 1H NMR | Solvent: CDCl3, Reference: TMS (0 ppm) | Confirm substituent integration |
| HRMS | Mode: ESI+, Resolution: 30,000 | Molecular ion verification |
Q. Table 2. Stability Study Design
| Condition | Test Range | Duration | Analysis Method |
|---|---|---|---|
| Thermal | 25–100°C | 24–72 h | TGA/DSC |
| Photolytic | 254 nm UV | 1–3 days | UV-Vis/LC-MS |
| Hydrolytic | pH 3–9 | 7 days | LC-MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
